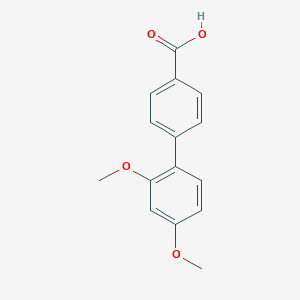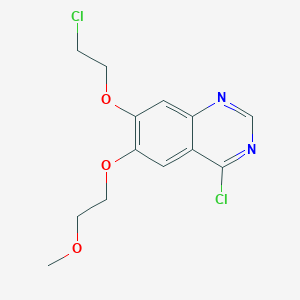
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Vue d'ensemble
Description
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (4C7CE6MEQ) is a synthetic quinazoline compound that has been studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which are known for their ability to interact with a variety of biological systems. In particular, 4C7CE6MEQ has been studied for its potential as a therapeutic agent, as well as for its ability to act as a signaling molecule in various biological pathways.
Applications De Recherche Scientifique
Implications in Medicinal Chemistry
Quinazoline derivatives are a critical class of compounds in medicinal chemistry due to their wide range of biological activities. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. Their structural versatility allows for the introduction of various bioactive moieties, making them a promising avenue for developing new medicinal agents. These compounds have shown notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in counteracting antibiotic resistance (Tiwary et al., 2016).
Applications in Optoelectronics
Quinazoline derivatives are also significant in the field of optoelectronics, where their incorporation into π-extended conjugated systems is of great value for creating novel optoelectronic materials. These compounds have been utilized in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. Their applications extend to organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, demonstrating the broad utility of quinazoline derivatives in advanced technological applications (Lipunova et al., 2018).
Anticancer Potential
The anticancer potential of quinazoline derivatives is a significant area of interest. These compounds have been investigated for their ability to inhibit various cancer pathways, including those involving epidermal growth factor receptor (EGFR) and other kinase inhibitors. The structural diversity of quinazoline derivatives allows for targeting a wide range of proteins involved in cancer progression. Some derivatives have shown promising results in inhibiting the growth of colorectal cancer cells by modulating the expression of specific genes and proteins, underscoring their potential in cancer therapy (Moorthy et al., 2023).
Propriétés
IUPAC Name |
4-chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVHQGBDDTDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596535 | |
| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183322-20-5 | |
| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




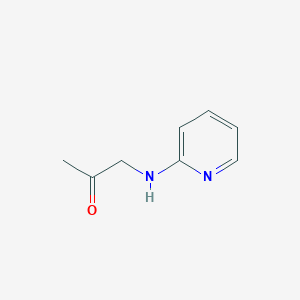
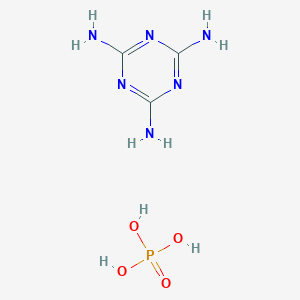
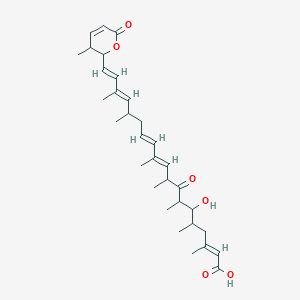



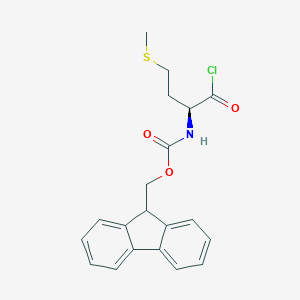
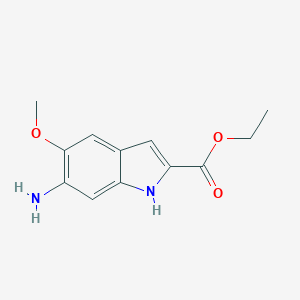
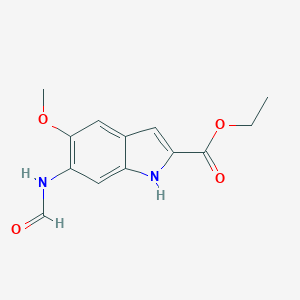
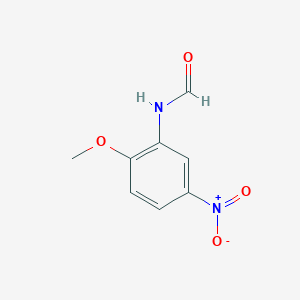

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
